1-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea 1-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea
Brand Name: Vulcanchem
CAS No.: 404902-48-3
VCID: VC4200342
InChI: InChI=1S/C18H16F3N3S/c19-18(20,21)13-4-3-5-14(10-13)24-17(25)22-9-8-12-11-23-16-7-2-1-6-15(12)16/h1-7,10-11,23H,8-9H2,(H2,22,24,25)
SMILES: C1=CC=C2C(=C1)C(=CN2)CCNC(=S)NC3=CC=CC(=C3)C(F)(F)F
Molecular Formula: C18H16F3N3S
Molecular Weight: 363.4

1-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea

CAS No.: 404902-48-3

Cat. No.: VC4200342

Molecular Formula: C18H16F3N3S

Molecular Weight: 363.4

* For research use only. Not for human or veterinary use.

1-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea - 404902-48-3

Specification

CAS No. 404902-48-3
Molecular Formula C18H16F3N3S
Molecular Weight 363.4
IUPAC Name 1-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea
Standard InChI InChI=1S/C18H16F3N3S/c19-18(20,21)13-4-3-5-14(10-13)24-17(25)22-9-8-12-11-23-16-7-2-1-6-15(12)16/h1-7,10-11,23H,8-9H2,(H2,22,24,25)
Standard InChI Key CJEVRMPHQPOZMO-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2)CCNC(=S)NC3=CC=CC(=C3)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 1-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea, reflects its core structure:

  • Indole moiety: A bicyclic aromatic system with a pyrrole ring fused to benzene, contributing to hydrophobic interactions .

  • Thiourea bridge: A sulfur-containing functional group (-NHC(=S)NH-) enabling hydrogen bonding and metal coordination .

  • 3-Trifluoromethylphenyl group: A strongly electron-withdrawing substituent enhancing metabolic stability and lipophilicity .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₆F₃N₃S
Molecular Weight363.4 g/mol
SMILESC1=CC=C2C(=C1)C(=CN2)CCNC(=S)NC3=CC=CC(=C3)C(F)(F)F
InChI KeyCJEVRMPHQPOZMO-UHFFFAOYSA-N
LogP (Predicted)4.2

Synthesis and Structural Analogues

Synthetic Pathway

The compound is synthesized via a one-step condensation reaction:

  • Reactants: 2-(1H-Indol-3-yl)ethanamine and 3-(trifluoromethyl)phenyl isothiocyanate.

  • Conditions: Anhydrous solvent (e.g., tetrahydrofuran) under inert atmosphere .

  • Mechanism: Nucleophilic attack of the amine on the electrophilic thiocyanate carbon, yielding the thiourea linkage .

Table 2: Comparative Analysis of Thiourea Derivatives

CompoundR GroupBioactivity (MIC vs. S. aureus)Source
Target Compound3-CF₃PhNot reported
6 (Analog)3-Cl, 4-ClPh6.25–25 μg/mL
14 (Analog)3-ClPh25 μg/mL

The trifluoromethyl group in the target compound may enhance bioavailability compared to chlorinated analogues due to greater electronegativity and steric effects .

Computational and Mechanistic Insights

Molecular Docking Studies

Docking simulations of analogous compounds reveal:

  • Binding to Topoisomerase IV: Hydrogen bonding between thiourea sulfur and Ser84 residue .

  • Halogen Bonding: Trifluoromethyl group engages in hydrophobic interactions with Leu83 .

Table 3: Predicted Binding Affinities (kcal/mol)

CompoundTarget ProteinAffinitySource
Target CompoundS. aureus Gyrase-8.2
6 (Analog)S. aureus Gyrase-7.9

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